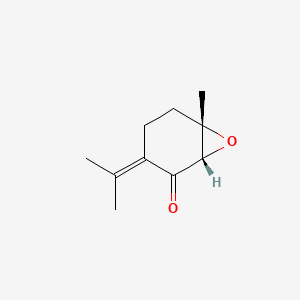

Rotundifolone

描述

This compound has been reported in Clinopodium carolinianum, Platostoma hispidum, and other organisms with data available.

structure in first source

Structure

3D Structure

属性

CAS 编号 |

3564-96-3 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC 名称 |

(1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3/t9-,10+/m1/s1 |

InChI 键 |

AKASWINDKIEEBO-ZJUUUORDSA-N |

手性 SMILES |

CC(=C1CC[C@]2([C@@H](C1=O)O2)C)C |

规范 SMILES |

CC(=C1CCC2(C(C1=O)O2)C)C |

外观 |

Solid powder |

物理描述 |

Colourless solid; Herbaceous minty aroma |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in water Soluble (in ethanol) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Piperitenone oxide; Lippione; Rotundifolone; cis-Piperitenone epoxide; Piperitenone oxide, (+-)-; |

产品来源 |

United States |

Foundational & Exploratory

Rotundifolone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifolone, a monoterpene epoxide, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antinociceptive and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailing its presence in various plant species. It further outlines comprehensive experimental protocols for the extraction, isolation, and quantitative analysis of this bioactive compound. Finally, this document elucidates the current understanding of the signaling pathways modulated by this compound, offering insights into its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and further research.

Natural Sources and Distribution of this compound

This compound is predominantly found in the essential oils of various plant species, primarily within the Lamiaceae (mint) and Verbenaceae families. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part utilized.

Major Plant Genera Containing this compound

-

Mentha (Mint): Several species within the Mentha genus are rich sources of this compound. Notably, it is a major constituent in the essential oils of Mentha suaveolens (Apple Mint), Mentha rotundifolia (Round-leaved Mint), and Mentha x villosa. Other species such as Mentha aquatica var. crispa, Mentha longifolia, and Mentha spicata also contain this compound, albeit in potentially varying concentrations.

-

Vitex : The genus Vitex, particularly Vitex rotundifolia (Beach Vitex) and Vitex trifolia, are known to contain a variety of terpenoids, and this compound has been identified as a constituent.[1] These species are widely distributed in coastal areas of the Pacific and have a history of use in traditional medicine.[1][2]

-

Lippia : Lippia pedunculosa, a plant native to Brazil, has been identified as a significant source of this compound, with its essential oil containing a high percentage of this compound.[3]

-

Other Genera: this compound has also been reported in other plant genera, including Clinopodium and Platostoma.

Geographical Distribution

The plant sources of this compound are found across diverse geographical regions. Mentha species are widespread globally, with different species adapted to various climates. Vitex rotundifolia is native to seashores throughout the Pacific, from India to Hawaii and from Korea to Australia.[2] Lippia pedunculosa is found in the Caatinga vegetation of northeastern Brazil.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies considerably among different plant species and even within different parts of the same plant. The following tables summarize the available quantitative data from scientific literature.

| Plant Species | Plant Part | Essential Oil Yield (% w/w) | This compound Content in Essential Oil (%) | Reference |

| Mentha aquatica var. crispa | Leaves | 0.13 | 91.2 | [4] |

| Mentha aquatica var. crispa | Aerial Part | 0.07 | 91.2 | [4] |

| Mentha aquatica var. crispa | Stem | 0.01 | - | [4] |

| Lippia pedunculosa | Leaves | - | 71.7 | [3] |

| Mentha rotundifolia (from Algeria) | Leaves | - | 23.5 - 38.6 (as piperitenone (B1678436) oxide) | |

| Mentha x villosa | Leaves | - | Major component | [5] |

| Mentha suaveolens | - | - | Major component | |

| Mentha longifolia | - | - | - | |

| Mentha spicata | - | - | - | |

| Vitex rotundifolia | - | - | - | |

| Vitex trifolia | - | - | - |

Note: A hyphen (-) indicates that the data was not specified in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from aromatic plants.

Protocol:

-

Plant Material Preparation: Collect fresh or air-dried plant material (e.g., leaves, aerial parts). Reduce the particle size of the material by grinding or chopping to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

-

Extraction Process:

-

Place a known quantity of the prepared plant material into a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged. The water-to-plant material ratio can be optimized, with a common starting point being 10:1 (v/w).

-

Heat the flask to boiling. The steam and volatile components, including this compound, will rise and pass into the condenser.

-

The condensed liquid (hydrosol and essential oil) is collected in the separator.

-

-

Oil Separation: Due to its lower density, the essential oil will form a layer on top of the hydrosol. Carefully separate the essential oil from the aqueous layer.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C to prevent degradation.

Isolation of this compound by Column Chromatography

Column chromatography is a widely used technique for purifying specific compounds from a mixture.

Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., n-hexane).

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, forming a packed bed.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds.

Protocol:

-

Sample Preparation: Prepare a dilution series of a this compound standard of known concentration in a suitable solvent (e.g., hexane) to create a calibration curve. Prepare the essential oil sample by diluting it in the same solvent.

-

GC-MS Instrument Parameters (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MS or equivalent.

-

Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 5 min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 amu.

-

-

Analysis: Inject the standard solutions and the sample solution into the GC-MS system.

-

Quantification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the sample.

Signaling Pathways Modulated by this compound

The biological activities of this compound are attributed to its ability to modulate specific cellular signaling pathways. While research is ongoing, current evidence suggests its involvement in pathways related to pain and inflammation.

Antinociceptive Activity and Potential Opioid Receptor Interaction

Studies have demonstrated the antinociceptive (pain-relieving) effects of this compound.[5] The mechanism underlying this activity may involve the opioid system. Opioid receptors, such as the mu-opioid receptor (MOR), are G-protein coupled receptors (GPCRs) that, upon activation, can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia. The analgesic effect of this compound has been shown to be blocked by naloxone, a non-selective opioid receptor antagonist, suggesting a possible interaction with opioid receptors.

Potential Anti-Inflammatory Mechanisms

While direct studies on this compound are limited, related terpenoids and phytochemicals are known to modulate key inflammatory signaling pathways such as NF-κB and MAPK. The compound rotundarpene, which shares a structural similarity, has been shown to inhibit TNF-α-induced activation of NF-κB and MAPK pathways. It is plausible that this compound may exert anti-inflammatory effects through similar mechanisms.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli can lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. The three main MAPK cascades are ERK, JNK, and p38. Activation of these kinases can lead to the production of inflammatory mediators.

Further research is required to definitively elucidate the direct effects of this compound on these and other signaling pathways, such as the Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, distribution, and methods for its analysis. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Future research should focus on expanding the quantitative analysis of this compound across a broader range of plant species, optimizing extraction and purification methods, and further elucidating the molecular mechanisms underlying its biological activities, particularly its interactions with key signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing monoterpene.

References

- 1. Extraction of Peppermint Essential Oils and Lipophilic Compounds: Assessment of Process Kinetics and Environmental Impacts with Multiple Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical composition of the essential oil of Vitex rotundifolia L.F. from Vietnam | Academia Journal of Biology [vjs.ac.vn]

- 3. [GC-MS analysis of essential oils from four Vitex species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rotundifolone in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifolone, also known as piperitenone (B1678436) oxide, is an oxygenated monoterpenoid found in the essential oils of various Mentha species, contributing to their characteristic aroma and potential therapeutic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the universal precursor geranyl diphosphate (B83284). This document summarizes key quantitative data, outlines detailed experimental protocols for the investigation of this pathway, and presents visual diagrams of the biochemical route and experimental workflows. The biosynthesis of this compound is of significant interest for metabolic engineering to enhance its production and for the development of novel pharmaceuticals.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenoids, which are the primary constituents of their essential oils. Among these, this compound (piperitenone oxide) is a key compound in species such as apple mint (Mentha suaveolens) and has been identified in others including Mentha longifolia and Mentha spicata[1][2][3]. The biosynthesis of these volatile compounds occurs within specialized secretory structures known as peltate glandular trichomes, located on the surfaces of the leaves[4]. Understanding the intricate enzymatic steps and regulatory mechanisms of this compound biosynthesis is crucial for optimizing its yield through metabolic engineering and for exploring its potential applications in the pharmaceutical and flavor industries.

The Biosynthetic Pathway of this compound

The formation of this compound is an extension of the well-characterized p-menthane (B155814) monoterpene pathway in Mentha species. The pathway initiates in the plastids and involves enzymes localized in multiple subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm[4][5].

The biosynthesis of this compound from the central precursor, geranyl diphosphate (GPP), can be delineated into the following key enzymatic steps:

-

Geranyl Diphosphate (GPP) to (-)-Limonene: The pathway begins with the cyclization of GPP to (-)-limonene, catalyzed by the enzyme (-)-Limonene Synthase (LS) in the leucoplasts[4]. This is the first committed step in the biosynthesis of many p-menthane monoterpenes.

-

(-)-Limonene to (-)-trans-Isopiperitenol: The olefinic precursor, (-)-limonene, undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-Limonene-3-Hydroxylase (L3H) , which is located in the endoplasmic reticulum[4].

-

(-)-trans-Isopiperitenol to (-)-Isopiperitenone: The alcohol, (-)-trans-isopiperitenol, is then oxidized to the corresponding ketone, (-)-isopiperitenone, by the mitochondrial enzyme (-)-trans-Isopiperitenol Dehydrogenase (IPD) [5].

-

(-)-Isopiperitenone to Piperitenone: (-)-Isopiperitenone is subsequently isomerized to piperitenone. This step is catalyzed by isopiperitenone isomerase [1].

-

Piperitenone to this compound (Piperitenone Oxide): In the final and defining step, piperitenone is converted to this compound through an epoxidation reaction. This transformation is believed to be catalyzed by a cytochrome P450-dependent epoxidase [1][2]. While the enzymatic nature of this step is proposed, the specific enzyme responsible has not yet been fully identified and characterized in Mentha species[1]. There is also evidence to suggest that a non-enzymatic epoxidation may occur under certain physiological conditions[6].

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound in Mentha species.

Quantitative Data

The concentration of this compound in the essential oils of Mentha species can vary significantly depending on the species, chemotype, and environmental conditions. The following tables summarize the reported quantitative data for this compound and related precursors.

Table 1: this compound (Piperitenone Oxide) Content in the Essential Oil of Various Mentha Species

| Mentha Species | Chemotype/Region | This compound Content (%) | Reference(s) |

| Mentha suaveolens | Not Specified | Up to 73.77 | [7] |

| Mentha suaveolens | Morocco | 56.28 | [2] |

| Mentha longifolia | Jordan | 83.7 | [1] |

| Mentha longifolia | Iran | Variable | [2] |

| Mentha rotundifolia | Algeria | 27.8 - 29.4 | [3] |

| Mentha pulegium | Not Specified | 4.02 | [3] |

Table 2: Kinetic Parameters of Precursor Biosynthetic Enzymes in Mentha Species

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| (-)-Limonene-3-Hydroxylase | (-)-Limonene | Not Reported | Not Reported | [4] |

| (-)-trans-Isopiperitenol Dehydrogenase | (-)-trans-Isopiperitenol | Not Reported | Not Reported | [5] |

| (+)-Pulegone Reductase | (+)-Pulegone | 2.3 | 1.8 | [4] |

Note: Specific kinetic data for the enzymes directly leading to this compound, particularly the proposed cytochrome P450-dependent epoxidase, are not yet available in the literature as the enzyme has not been fully characterized.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound.

Analysis of this compound and Other Monoterpenes by GC-MS

Objective: To identify and quantify this compound and other monoterpenoids in Mentha essential oil.

Protocol:

-

Essential Oil Extraction:

-

Harvest fresh leaves of the Mentha species of interest.

-

Perform hydrodistillation using a Clevenger-type apparatus for 3 hours to extract the essential oil[8].

-

Collect the oil and dry it over anhydrous sodium sulfate. Store at 4°C in a sealed vial.

-

-

GC-MS Analysis:

-

Sample Preparation: Dilute the essential oil (e.g., 1 µL) in a suitable solvent such as n-hexane or ethanol (B145695) (e.g., 1 mL)[9].

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS)[10].

-

GC Column: A non-polar capillary column, such as an Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating monoterpenes[10].

-

GC Conditions:

-

MS Conditions:

-

Compound Identification: Identify this compound and other compounds by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of each compound by peak area normalization. For absolute quantification, use a calibration curve with an authentic standard.

-

Cloning and Functional Expression of Biosynthetic Genes

Objective: To isolate the gene encoding the putative piperitenone epoxidase and functionally characterize the recombinant enzyme.

Protocol:

-

RNA Isolation and cDNA Synthesis:

-

Gene Isolation (Homology-Based Cloning):

-

Design degenerate primers based on conserved regions of known plant cytochrome P450 epoxidases or monooxygenases.

-

Perform PCR using the synthesized cDNA as a template.

-

Clone the resulting PCR products into a suitable vector (e.g., pClone007) and sequence[11].

-

Use the obtained sequence to design gene-specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

-

-

Heterologous Expression:

-

Subclone the full-length coding sequence into an E. coli expression vector (e.g., pET28a) or a yeast expression system[11].

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and grow the cultures at a lower temperature (e.g., 16-20°C) to enhance soluble protein production[12].

-

-

Enzyme Assay:

-

Prepare a cell-free extract from the induced bacterial or yeast culture.

-

The assay mixture should contain the cell-free extract, the substrate piperitenone, and cofactors required for cytochrome P450 activity (NADPH and a cytochrome P450 reductase)[13].

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by GC-MS to confirm the formation of this compound.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for gene discovery and functional characterization.

Conclusion

The biosynthesis of this compound in Mentha species is a multi-step enzymatic process that is part of the larger monoterpenoid pathway. While the steps leading to the precursor piperitenone are well-established, the final epoxidation step, likely catalyzed by a cytochrome P450-dependent enzyme, requires further investigation to identify and characterize the specific enzyme involved. The protocols outlined in this guide provide a framework for future research aimed at elucidating the complete biosynthetic pathway of this compound. A deeper understanding of this pathway will enable the use of metabolic engineering strategies to enhance the production of this valuable compound for various industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comparative Analysis of the Chemical Composition, Anti-Inflammatory, and Antinociceptive Effects of the Essential Oils from Three Species of Mentha Cultivated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aensiweb.com [aensiweb.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-Wide Analysis of Terpene Synthase Gene Family in Mentha longifolia and Catalytic Activity Analysis of a Single Terpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Rotundifolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifolone, a naturally occurring monoterpene epoxide, has garnered significant interest within the scientific community for its diverse range of biological activities. Found in various aromatic plants, most notably in species of the Mentha genus, this compound has demonstrated promising antinociceptive, cytotoxic, antioxidant, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details its known biological activities and mechanisms of action, and outlines key experimental protocols for its study. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a bicyclic monoterpenoid characterized by an epoxide ring. Its chemical and physical properties are summarized below.

Chemical Identifiers

| Property | Value |

| IUPAC Name | (1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one[1] |

| CAS Number | 3564-96-3[1] |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Canonical SMILES | CC(=C1CC[C@]2(--INVALID-LINK--O2)C)C[1] |

| InChI Key | AKASWINDKIEEBO-ZJUUUORDSA-N[1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colourless solid with a herbaceous minty aroma | [1] |

| Melting Point | 27.5 °C | LookChem |

| Boiling Point | ~95 °C at 3-4 Torr; 255.3 °C at 760 mmHg | CAS Common Chemistry, LookChem |

| Density | 1.0448 g/cm³ at 15 °C | CAS Common Chemistry |

| Solubility | Soluble in water and ethanol | [1] |

Spectral Data

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data for this compound is available in spectral databases, which can be used for its identification in complex mixtures like essential oils.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR data for this compound are available in databases such as the Human Metabolome Database. These can serve as a reference for the analysis of experimentally obtained spectra.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C=O (ketone): Strong absorption around 1670-1715 cm⁻¹

-

C-O-C (epoxide): Absorptions in the 1250 cm⁻¹ and 800-900 cm⁻¹ regions.

-

C=C (alkene): Absorption around 1640-1680 cm⁻¹

-

C-H (alkane and alkene): Stretching vibrations in the 2850-3100 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima related to its α,β-unsaturated ketone chromophore. The exact λmax would be influenced by the solvent used.

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, with the most prominent being its antinociceptive, cytotoxic, antioxidant, and insecticidal effects.

Antinociceptive Activity

This compound, isolated from the essential oil of Mentha x villosa, has demonstrated significant antinociceptive (pain-relieving) activity.[3] Studies using the acetic acid-induced writhing test in mice have shown that this compound can reduce the pain response.[3] The mechanism is believed to be related to its chemical structure, particularly the presence of the epoxide and ketone groups.[3]

Cytotoxic Activity against Glioblastoma Cells

A significant area of research for this compound is its cytotoxic effect on cancer cells, particularly human glioblastoma. It has been shown to induce antiproliferative effects in the U87MG human glioblastoma cell line.

Signaling Pathway: The cytotoxic action of this compound in glioblastoma cells has been linked to the modulation of the PTEN/PI3K/AKT/NFκB signaling pathway . This pathway is crucial for cell survival, proliferation, and inflammation. This compound's interference with this pathway leads to the inhibition of cancer cell growth.

Antioxidant Activity

This compound has been reported to possess antioxidant properties. This activity is likely due to its ability to scavenge free radicals, which is a common characteristic of many monoterpenes. The antioxidant capacity contributes to its potential therapeutic effects, as oxidative stress is implicated in numerous diseases.

Insecticidal Activity

Essential oils containing this compound have been traditionally used for their insect-repellent properties. Scientific studies have confirmed the insecticidal activity of this compound against various pests. This makes it a potential candidate for the development of natural and environmentally friendly insecticides.

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound

A common method for the extraction of this compound is through hydrodistillation of the plant material (e.g., leaves of Mentha species), followed by purification using column chromatography.

References

An In-depth Technical Guide to the Stereoisomers of Rotundifolone and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a naturally occurring monoterpene epoxide, is a constituent of various essential oils, notably from plants of the Mentha genus. Its chemical structure, (1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one, features two chiral centers, giving rise to a total of four possible stereoisomers. The specific three-dimensional arrangement of atoms in these stereoisomers can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships and outlining the key experimental protocols for their synthesis, separation, and characterization. Furthermore, it delves into the known and potential signaling pathways through which this compound and its stereoisomers may exert their pharmacological effects.

Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C6 positions. Consequently, it can exist as two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

-

(1S,6S)-rotundifolone: The naturally occurring enantiomer.

-

(1R,6R)-rotundifolone: The enantiomer of the natural form.

-

(1S,6R)-rotundifolone: A diastereomer of the natural form.

-

(1R,6S)-rotundifolone: The enantiomer of the (1S,6R) diastereomer.

The relationship between these stereoisomers is crucial for understanding their distinct biological activities. Enantiomers share identical physical and chemical properties in an achiral environment but may exhibit different pharmacological and toxicological profiles in the chiral environment of a biological system. Diastereomers, on the other hand, have different physical and chemical properties, which allows for their separation using non-chiral chromatographic methods.

A Technical Guide to Screening the Biological Activity of Rotundifolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of rotundifolone, a monoterpene found in various essential oils. The document details experimental protocols for assessing its antimicrobial, antinociceptive, anti-inflammatory, antioxidant, and cytotoxic properties. All quantitative data is summarized in structured tables, and key experimental workflows and relevant signaling pathways are visualized using diagrams to facilitate understanding and replication.

Antimicrobial Activity Screening

The antimicrobial potential of a compound is its ability to inhibit or kill microorganisms such as bacteria and fungi. This compound has been evaluated for these properties, particularly against pathogenic strains. The most common method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[1]

Materials:

-

96-well microtiter plates (sterile)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Gentamicin, Fluconazole)

-

Negative control (medium only)

Procedure:

-

Inoculum Preparation: From a fresh 18-24 hour agar (B569324) plate, select isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound. Perform a two-fold serial dilution of the compound in the 96-well plate. First, add 100 µL of sterile broth to all wells. Then, add 100 µL of the stock compound solution to the first column and mix. Transfer 100 µL from the first column to the second, and repeat this serial dilution across the plate to create a concentration gradient.

-

Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control wells, which should only contain broth). The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: Wells containing broth and inoculum but no test compound.

-

Sterility Control: Wells containing only broth to check for contamination.

-

Positive Control: Wells containing a known antibiotic instead of the test compound.

-

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours (for bacteria) or as required for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or with a microplate reader.[2]

Experimental Workflow: MIC Determination

References

In Silico Prediction of Rotundifolone Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifolone, a monoterpene found in various Mentha species, has demonstrated a range of biological activities, including antinociceptive, vasorelaxant, and anti-acetylcholinesterase effects. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivities, offering a time- and cost-effective approach to exploring its therapeutic potential. This document outlines a systematic workflow, from initial target prediction and ADMET profiling to more advanced computational techniques such as molecular docking, QSAR, and pharmacophore modeling. Detailed experimental protocols for these in silico methods are provided, alongside visualizations of key signaling pathways potentially modulated by this compound. All predictive data is presented in a clear, tabular format to facilitate analysis and comparison.

Introduction

This compound (IUPAC name: (1R,5R)-5-methyl-2-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-3-one) is a naturally occurring monoterpenoid that has garnered interest for its diverse pharmacological properties. Traditional experimental screening of natural products for novel bioactivities can be a laborious and expensive process. In silico computational methods offer a powerful alternative for rapidly screening compounds, predicting their biological targets, and evaluating their pharmacokinetic and toxicological profiles. This guide details a comprehensive in silico approach to characterizing the bioactivities of this compound, providing researchers with a roadmap for virtual screening and lead compound identification.

Predicted Bioactivities and Physicochemical Properties of this compound

To initiate the in silico assessment of this compound, its canonical SMILES representation, CC1=C(C(=O)C2C(C1)O2)C(C)C, was used as input for various predictive web servers.

Predicted Protein Targets

The SwissTargetPrediction server was utilized to identify potential protein targets for this compound based on a combination of 2D and 3D similarity to known ligands. The top predicted targets are summarized in Table 1.

Table 1: Predicted Protein Targets for this compound from SwissTargetPrediction

| Target Class | Target Name | UniProt ID | Probability |

| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.234 |

| Enzyme | Prostaglandin G/H synthase 1 (COX-1) | P23219 | 0.187 |

| G-protein coupled receptor | Opioid receptor delta | P41143 | 0.115 |

| G-protein coupled receptor | Opioid receptor kappa | P41145 | 0.115 |

| G-protein coupled receptor | Opioid receptor mu | P35372 | 0.115 |

| Enzyme | Acetylcholinesterase | P22303 | 0.098 |

| Voltage-gated ion channel | Transient receptor potential cation channel subfamily V member 1 (TRPV1) | O35433 | 0.085 |

| Enzyme | Nitric oxide synthase, endothelial | P29474 | 0.072 |

| Enzyme | 5-lipoxygenase | P09917 | 0.065 |

| Family A G protein-coupled receptor | Cannabinoid receptor 1 (CB1) | P21554 | 0.051 |

Predicted ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound was predicted using the admetSAR 2.0 web server. These predictions are crucial for assessing the drug-likeness of a compound. The results are summarized in Table 2.

Table 2: Predicted ADMET Profile of this compound

| ADMET Property | Prediction | Confidence |

| Absorption | ||

| Human Intestinal Absorption | + | 0.87 |

| Caco-2 Permeability | + | 0.75 |

| Distribution | ||

| Blood-Brain Barrier Penetration | + | 0.82 |

| Plasma Protein Binding | Non-binder | 0.65 |

| Metabolism | ||

| CYP2D6 Substrate | - | 0.71 |

| CYP3A4 Substrate | + | 0.68 |

| CYP1A2 Inhibitor | - | 0.85 |

| CYP2C9 Inhibitor | - | 0.79 |

| CYP2C19 Inhibitor | - | 0.81 |

| CYP2D6 Inhibitor | - | 0.88 |

| CYP3A4 Inhibitor | - | 0.76 |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | - | 0.91 |

| Toxicity | ||

| AMES Toxicity | - | 0.73 |

| Carcinogenicity | - | 0.69 |

| hERG I Inhibitor | - | 0.95 |

| hERG II Inhibitor | - | 0.87 |

| Hepatotoxicity | - | 0.78 |

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments to further investigate the bioactivities of this compound.

Target Prediction Protocol

Objective: To identify potential protein targets of this compound.

Method: Ligand-based target prediction using SwissTargetPrediction.

Protocol:

-

Input: Obtain the canonical SMILES string of this compound: CC1=C(C(=O)C2C(C1)O2)C(C)C.

-

Web Server Access: Navigate to the SwissTargetPrediction web server.

-

Molecule Submission: Paste the SMILES string into the input box.

-

Organism Selection: Select "Homo sapiens" as the target organism.

-

Prediction Execution: Click the "Predict" button to initiate the target prediction.

-

Data Analysis: Analyze the results table, which ranks potential targets by probability. Focus on targets with higher probability scores and those belonging to protein classes relevant to known monoterpene activities (e.g., enzymes, GPCRs, ion channels).

ADMET Prediction Protocol

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Method: ADMET prediction using the admetSAR 2.0 web server.

Protocol:

-

Input: Use the canonical SMILES string of this compound.

-

Web Server Access: Access the admetSAR 2.0 web server.

-

Molecule Submission: Input the SMILES string into the provided query box.

-

Prediction Execution: Initiate the prediction by clicking the "Predict" button.

-

Data Collection: Systematically record the predictions for each ADMET parameter, including the predicted outcome and the associated confidence score.

Molecular Docking Protocol (Example: this compound and COX-2)

Objective: To predict the binding mode and affinity of this compound to a specific protein target (e.g., Cyclooxygenase-2).

Method: Molecular docking using AutoDock Vina.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format. If starting from a 2D structure, use a tool like Open Babel to generate a 3D conformation and perform energy minimization.

-

Convert the ligand file to PDBQT format using AutoDock Tools, assigning Gasteiger charges and defining rotatable bonds.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.

-

Save the prepared protein in PDBQT format.

-

-

Grid Box Definition:

-

Identify the active site of the protein, often based on the position of the co-crystallized ligand or from literature.

-

Define a grid box that encompasses the entire active site using AutoDock Tools. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared ligand and receptor PDBQT files, the grid box parameters, and the exhaustiveness of the search (e.g., exhaustiveness = 8).

-

Run the AutoDock Vina simulation from the command line.

-

-

Results Analysis:

-

Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

-

Visualize the top-ranked binding poses in a molecular visualization software (e.g., PyMOL, Chimera) to examine the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein's active site residues.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol

Objective: To develop a predictive model for a specific bioactivity of a series of monoterpenes, including this compound.

Method: 3D-QSAR (Comparative Molecular Field Analysis - CoMFA).

Protocol:

-

Dataset Preparation:

-

Collect a dataset of monoterpene compounds with experimentally determined bioactivity data (e.g., IC50 values) for a specific target.

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set for model validation.

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds in the dataset and perform energy minimization.

-

Align the molecules in the training set based on a common scaffold or pharmacophore. This is a critical step to ensure that the variations in the molecular fields are due to structural differences related to activity.

-

-

CoMFA Field Calculation:

-

Place the aligned molecules in a 3D grid.

-

At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule.

-

-

Statistical Analysis:

-

Use Partial Least Squares (PLS) regression to correlate the CoMFA fields (independent variables) with the biological activity data (dependent variable).

-

Validate the model using cross-validation (e.g., leave-one-out) for the training set and by predicting the activity of the test set compounds.

-

-

Model Interpretation:

-

Visualize the CoMFA contour maps to identify regions where steric bulk or electrostatic properties are favorable or unfavorable for activity, providing insights for designing more potent analogs.

-

Pharmacophore Modeling Protocol

Objective: To identify the common chemical features of active monoterpenes that are essential for binding to a specific target.

Method: Ligand-based pharmacophore modeling.

Protocol:

-

Ligand Set Selection:

-

Select a set of structurally diverse but active compounds known to bind to the target of interest.

-

-

Conformational Analysis:

-

Generate a representative set of low-energy conformations for each ligand to account for their flexibility.

-

-

Feature Identification and Pharmacophore Generation:

-

Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in the active compounds.

-

Use a pharmacophore generation program (e.g., LigandScout, MOE) to align the conformations and generate pharmacophore hypotheses that represent the 3D arrangement of these features.

-

-

Pharmacophore Validation:

-

Validate the generated pharmacophore models by screening a database containing known active and inactive compounds. A good model should be able to distinguish actives from inactives.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active.

-

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the in silico workflow and key signaling pathways potentially modulated by this compound.

Conclusion

This technical guide provides a comprehensive in silico framework for the preliminary assessment of this compound's bioactivities. The predictive data presented herein suggests that this compound may exert its known effects through the modulation of key proteins in pain, inflammation, and neurotransmission pathways. Furthermore, the favorable predicted ADMET profile indicates its potential as a drug-like molecule. The detailed protocols and workflows offer a practical guide for researchers to further explore the therapeutic potential of this compound and other natural products using computational methods. It is imperative to note that these in silico predictions serve as a valuable starting point and require experimental validation to confirm the bioactivities and elucidate the precise mechanisms of action.

Preliminary Insights into the Mechanism of Action of Rotundifolone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifolone, a naturally occurring monoterpene found in various aromatic plants, has garnered increasing interest within the scientific community for its potential therapeutic properties. Preliminary studies have indicated its involvement in a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide consolidates the current understanding of this compound's mechanism of action, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Mechanisms of Action

Current research suggests that this compound exerts its biological effects through multiple mechanisms, primarily centered around the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cell survival and inflammation.

Anticancer Activity

Preliminary evidence points towards the cytotoxic effects of this compound against certain cancer cell lines, with a notable impact on glioblastoma cells.

Cytotoxicity against Glioblastoma Cells: Studies have reported the cytotoxic potential of this compound against the human glioblastoma U87MG cell line. The half-maximal inhibitory concentration (IC50) has been determined to be 30 mg/L, indicating its ability to inhibit the proliferation of these cancer cells.[1]

Modulation of Signaling Pathways

This compound has been implicated in the alteration of the PTEN/PI3K/AKT/NFκB signaling pathway, a critical cascade that governs cell growth, proliferation, and survival.[1] While the precise molecular interactions are still under investigation, it is hypothesized that this compound may influence the phosphorylation status and expression levels of key proteins within this pathway.

Quantitative Data Summary

To facilitate a clear comparison of the available data, the following tables summarize the quantitative findings from preliminary studies on this compound.

| Assay | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | U87MG | IC50 | 30 mg/L | [1] |

Further quantitative data on apoptosis, cell cycle distribution, anti-inflammatory, and antioxidant activities are areas of active investigation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been or could be employed to elucidate the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

-

Human glioblastoma cell line (e.g., U87MG)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U87MG cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

-

Cancer cell line (e.g., U87MG)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound as described in the cytotoxicity assay protocol.

-

Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line (e.g., U87MG)

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as previously described.

-

Cell Harvesting: Collect the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the PTEN/PI3K/AKT/NFκB pathway.

Materials:

-

Cancer cell line (e.g., U87MG)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PTEN, anti-p-AKT, anti-AKT, anti-NFκB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Mice)

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

-

Mice

-

This compound

-

Carrageenan solution (1% in saline)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide mice into groups: vehicle control, positive control, and this compound-treated groups (at various doses).

-

Drug Administration: Administer this compound or the control substance orally or intraperitoneally.

-

Induction of Edema: After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Hypothesized mechanism of this compound on the PTEN/PI3K/AKT/NFκB signaling pathway.

Caption: General workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Conclusion and Future Directions

The preliminary studies on this compound suggest a promising profile as a potential therapeutic agent, particularly in the context of cancer and inflammatory conditions. Its ability to induce cytotoxicity in glioblastoma cells and modulate the critical PTEN/PI3K/AKT/NFκB signaling pathway warrants further in-depth investigation.

Future research should focus on:

-

Expanding the scope of cancer cell lines to determine the broader anticancer spectrum of this compound.

-

Conducting detailed mechanistic studies to precisely elucidate the molecular targets of this compound within the PTEN/PI3K/AKT/NFκB and other relevant pathways.

-

Generating comprehensive quantitative data on its effects on apoptosis, cell cycle, and its anti-inflammatory and antioxidant capacities.

-

Performing in vivo studies to validate the preclinical findings and assess the safety and efficacy of this compound in animal models.

This technical guide provides a snapshot of the current knowledge. As research progresses, a more complete picture of this compound's mechanism of action will emerge, paving the way for its potential development as a novel therapeutic.

References

The Natural Variability of Rotundifolone: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Rotundifolone, a monoterpene ketone, is a significant secondary metabolite found in various plant species, particularly within the Lamiaceae and Verbenaceae families. Recognized for its diverse pharmacological activities, including antinociceptive and antimicrobial properties, the concentration of this compound in plants exhibits considerable natural variability. This variability is influenced by a complex interplay of genetic, environmental, and developmental factors. Understanding these sources of variation is critical for the consistent sourcing of plant material and the development of standardized phytopharmaceutical products. This technical guide provides an in-depth overview of the natural occurrence of this compound, quantifies its variability across different species, details the factors influencing its production, and presents standardized protocols for its extraction and analysis.

Introduction

This compound, also known as piperitenone (B1678436) oxide, is an oxygenated p-menthane (B155814) monoterpene with the chemical formula C₁₀H₁₄O₂.[1] It is a key aromatic constituent in the essential oils of several medicinal and culinary plants.[2] Scientific interest in this compound has grown due to its promising biological activities. Studies have demonstrated its antinociceptive (pain-relieving) effects, making it a candidate for the development of new analgesic agents.[3] Furthermore, its antimicrobial properties against various bacteria and fungi suggest its potential in treating infectious diseases.[4]

The commercial viability and therapeutic efficacy of this compound-based products depend heavily on the concentration and purity of the compound in the source plant material. However, the biosynthesis and accumulation of secondary metabolites like this compound are not static; they are dynamically influenced by the plant's genetic makeup and its interaction with the environment. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these variables to aid in the selection, cultivation, and processing of high-yield plant sources.

Natural Occurrence of this compound

This compound is predominantly found in the essential oils of plants from the Lamiaceae (mint) and Verbenaceae families.

-

Lamiaceae Family : This is the most significant source of this compound.

-

Mentha species : Several mint species are characterized by high this compound content, often defining their specific chemotype. Notable examples include Mentha suaveolens (Apple Mint), Mentha x villosa (Mojito Mint), Mentha rotundifolia (Round-leafed Mint), and a specific variety of Mentha aquatica (Water Mint).[1][2][3][5]

-

Clinopodium carolinianum : This plant has also been reported to contain this compound.

-

-

Verbenaceae Family :

-

Lippia pedunculosa : The essential oil from the leaves of this species has been identified as a source of this compound.[6]

-

Vitex species : While known for a rich profile of terpenes and flavonoids, the presence and concentration of this compound in species like Vitex rotundifolia can be highly variable and may not always be a principal component.[7][8]

-

Factors Influencing this compound Variability

The concentration of this compound within a plant is a quantitative trait governed by genetic, environmental, and developmental factors.

Genetic Factors

-

Interspecific and Intraspecific Variation : Significant differences in this compound content exist between different species and even between different populations or cultivars of the same species. For instance, within the Mentha genus, some species produce high levels of this compound, while others produce menthol (B31143) or carvone (B1668592) as their primary monoterpene.[3][5]

-

Chemotypes : The concept of chemotypes is crucial. Plants of the same species may be morphologically identical but genetically programmed to produce different dominant chemical components. Mentha suaveolens and Mentha x villosa are known to have distinct this compound (piperitenone oxide) chemotypes.[3][5]

-

Genetic Diversity : High genetic diversity within a plant population can lead to significant variation in secondary metabolite profiles. Conversely, low genetic variability, as observed in some endangered or geographically isolated species, may lead to more uniform but potentially less adaptable chemical profiles.

Environmental Factors

-

Climate and Geography : The geographical origin and prevailing climatic conditions play a major role. Studies on related terpenes show that factors like temperature and rainfall are critical. For example, cooler and wetter seasons have been associated with higher concentrations of the related sesquiterpenoid rotundone (B192289) in grapes, suggesting that similar conditions might favor this compound accumulation in mints.

-

Sunlight Exposure : Solar radiation, including UV-B levels, can influence the expression of genes involved in terpenoid synthesis. While moderate sun exposure can increase monoterpene concentrations, excessive exposure or complete exclusion can be inhibitory.

-

Agronomic Conditions : Soil composition, water availability, and nutrient levels can significantly impact plant health and the production of secondary metabolites. Water deficit, for instance, is a known stressor that can alter the biosynthetic pathways of terpenes.

Developmental Factors

-

Plant Organ : The concentration of this compound is not uniform throughout the plant. The highest concentrations are typically found in the leaves and flowering tops, where glandular trichomes responsible for essential oil production are most abundant.[9] For example, in Mentha aquatica var. crispa, the leaf oil content (0.13%) was found to be significantly higher than that of the stem (0.01%).[9]

-

Ontogenetic Stage : The age of the plant and its developmental stage (e.g., vegetative, flowering, fruiting) affect the yield and composition of its essential oil. The production of specific monoterpenes can be tightly regulated and may peak at a particular developmental phase, such as full bloom.

Quantitative Analysis of this compound Content

The following tables summarize the reported yields of essential oil and the concentration of this compound in various plant species. This data highlights the significant variability discussed previously.

Table 1: this compound Content in Mentha Species (Lamiaceae)

| Species | Geographic Origin | Plant Part | Essential Oil Yield (%) | This compound (% of Oil) | Reference |

| Mentha aquatica L. var. crispa | Vietnam | Aerial Parts | 0.12% | 91.2% | [9] |

| Mentha suaveolens Ehrh. | Romania | Aerial Parts | N/A | 73.8% | [3] |

| Mentha x villosa Huds. | Brazil | Leaves | 0.1% | 71.0% | [2][10] |

| Mentha rotundifolia (L.) Huds. | Japan | N/A | N/A | 83.5 - 85.1% | [1] |

| Mentha rotundifolia (L.) Huds. | Germany | N/A | N/A | 81.5% | [1] |

| Mentha rotundifolia (L.) Huds. | Morocco | N/A | N/A | 62.0% | [1] |

Table 2: Essential Oil Yield in Vitex Species (Verbenaceae)

| Species | Geographic Origin | Plant Part | Essential Oil Yield (%) | This compound (% of Oil) | Reference |

| Vitex rotundifolia L.f. | Vietnam | Leaves & Fruits | 0.03% | Not a major component | [11] |

N/A: Data not available in the cited source.

Biosynthesis and Regulation

This compound, as a monoterpene, is synthesized via the plastidial Methylerythritol 4-Phosphate (MEP) pathway . This pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The enzyme geranyl pyrophosphate synthase (GPPS) then condenses one molecule of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes. GPP is then cyclized and undergoes a series of enzymatic modifications (e.g., hydroxylations, oxidations) to form the final this compound structure.

The regulation of this pathway is complex and influenced by the factors outlined in Section 3.0. Environmental stresses and genetic programming can up- or down-regulate the expression of key biosynthetic enzymes, ultimately controlling the flux towards this compound production.

Experimental Protocols

Standardized methods are essential for the accurate quantification of this compound and for comparing data across different studies.

Protocol for Microwave-Assisted Hydrodistillation (MAHD)

This method provides a higher yield in a shorter time compared to conventional hydrodistillation.[9]

-

Plant Material : Use 100 g of fresh, chopped aerial parts of the plant (e.g., Mentha aquatica).

-

Apparatus : A modified Clevenger-type apparatus placed inside a domestic microwave oven (e.g., 2.45 GHz, 800 W max power).

-

Procedure :

-

Place the plant material in a 2 L round-bottom flask with 500 mL of distilled water.

-

Set up the Clevenger apparatus connected to the flask.

-

Heat the flask using microwave irradiation at a power of 450 W.

-

Continue distillation for 40-60 minutes, collecting the essential oil.

-

Separate the oil from the aqueous phase using a separatory funnel.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the oil at 4°C in a sealed, dark glass vial until analysis.

-

Protocol for GC-MS Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the composition of essential oils.[9]

-

Sample Preparation : Dilute 1 µL of the essential oil obtained from Protocol 6.1 in 1 mL of a suitable solvent like n-hexane or ethyl acetate.

-

GC-MS System : An Agilent 7890 GC coupled to a 5973A Network Mass Selective Detector, or equivalent.

-

Column : Use a non-polar capillary column, such as an HP-5MS (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

GC Conditions :

-

Carrier Gas : Helium, at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250°C.

-

Injection Volume : 1 µL.

-

Split Ratio : 50:1 (can be adjusted).

-

Oven Temperature Program : Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 5 minutes.

-

-

MS Conditions :

-

Ion Source Temperature : 230°C.

-

Interface Temperature : 250°C.

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Scan Range : 40-500 amu.

-

-

Data Analysis :

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching its mass spectrum with libraries (e.g., NIST, Wiley).

-

Quantify the relative percentage of this compound using the area normalization method from the total ion chromatogram (TIC). For absolute quantification, a calibration curve with a certified this compound standard is required.

-

Protocol for Plant DNA Extraction (CTAB Method)

This protocol is suitable for extracting DNA for genetic diversity and chemotype marker studies, especially from plants rich in secondary metabolites.

-

Sample Preparation : Freeze ~100 mg of fresh young leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lysis :

-

Transfer the powder to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, with 2% PVP and 0.2% β-mercaptoethanol added just before use).

-

Vortex thoroughly to mix and incubate at 65°C for 60 minutes, inverting the tube every 15 minutes.

-

-

Purification :

-

Add an equal volume (~1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inversion for 10 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the chloroform:isoamyl alcohol wash.

-

-

Precipitation :

-

Add 0.7 volumes of ice-cold isopropanol (B130326) to the aqueous phase. Mix gently by inversion until DNA precipitates.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

-

-

Washing and Resuspension :

-

Discard the supernatant. Wash the pellet with 1 mL of 70% ethanol (B145695).

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

-

Resuspend the DNA in 50-100 µL of sterile TE buffer or nuclease-free water. Add RNase A (10 µg/mL final concentration) and incubate at 37°C for 30 minutes to remove RNA.

-

Store DNA at -20°C.

-

Conclusion and Future Perspectives

The natural content of this compound in plants is highly variable, presenting both a challenge and an opportunity for scientific and commercial development. The data clearly indicates that species within the Mentha genus, particularly specific chemotypes of M. aquatica, M. suaveolens, and M. x villosa, are the most promising sources for high-yield production.

For drug development professionals, this variability underscores the necessity of rigorous quality control, from the selection of plant germplasm to the final extraction process. Future research should focus on:

-

Chemotype Screening : Large-scale screening of different plant populations using the GC-MS protocol to identify elite, high-yield chemotypes.

-

Cultivation Optimization : Conducting controlled studies to determine the optimal environmental and agronomic conditions (e.g., light intensity, water stress, fertilization) to maximize this compound accumulation.

-

Metabolic Engineering : Elucidating the specific genes and regulatory networks in the this compound biosynthetic pathway to enable metabolic engineering approaches for enhanced production in either the native plants or microbial hosts.

By leveraging a deeper understanding of its natural variability and applying standardized analytical methods, the scientific community can unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. A Comparative Analysis of the Chemical Composition, Anti-Inflammatory, and Antinociceptive Effects of the Essential Oils from Three Species of Mentha Cultivated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ç½åå è½½ä¸ããã [tmrjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical composition of the essential oil of Vitex rotundifolia L.F. from Vietnam | Academia Journal of Biology [vjs.ac.vn]

Methodological & Application

Application Note: Microwave-Assisted Extraction (MAE) of Rotundifolone from Mentha Species

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rotundifolone is a monoterpene found in various Mentha (mint) species, including Mentha spicata, Mentha arvensis, and Mentha aquatica.[1] It is recognized for its potential therapeutic and industrial applications, including antinociceptive (pain-relieving) and insecticidal properties.[1][2][3] Microwave-Assisted Extraction (MAE) has emerged as a green, rapid, and efficient technology for extracting bioactive compounds from plant matrices. Compared to conventional methods like hydrodistillation, MAE offers significantly reduced extraction times and higher yields.[4] This document provides detailed protocols for the MAE of this compound from Mentha species, summarizes key quantitative data, and outlines the experimental workflow.

Introduction to Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, causing the disruption of plant cell walls and enhancing the release of target compounds into the solvent.[5] The primary advantages of MAE over traditional extraction techniques include:

-

Increased Efficiency: Faster extraction times (minutes vs. hours).[4]

-

Higher Yields: Improved recovery of target analytes.[4]

-

Reduced Solvent Consumption: Often requires less solvent, making it a greener alternative.[6]

-

Selective Heating: Microwaves directly heat the polar molecules present, leading to efficient and targeted heating.[7]

Experimental Workflow

The general workflow for the extraction and analysis of this compound from Mentha species involves several key stages, from sample preparation to final quantification.

Caption: High-level workflow from plant material to quantified this compound.

Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD) of this compound from Mentha aquatica

This protocol is based on the methodology that yielded a high concentration of this compound (91.2%) from the essential oil of Mentha aquatica Linn. var. crispa.[4]

A. Materials and Equipment:

-

Plant Material: Dried aerial parts of Mentha aquatica.

-

Equipment: Clevenger-type apparatus modified for a microwave oven.

-

Reagents: Distilled water.

-

Analytical: Gas Chromatography-Mass Spectrometry (GC-MS) system.

B. Procedure:

-